Sulfide, bis(4-methylbenzyl)-

Thermal Stability Crystallization Material Science

Researchers using low-melting benzyl sulfides face weighing inaccuracies and inconsistent reactivity. Di(p-methylbenzyl) sulfide (CAS 13250-88-9) offers a higher melting point (74-76°C) for precise stoichiometric control. • Enhanced lipophilicity (LogP 4.6) improves membrane permeability in SAR studies • Unique mass spectral fingerprint (SPLASH) ensures analytical method integrity • Free-flowing solid at room temperature; ≥95% purity; global shipping available.

Molecular Formula C16H18S
Molecular Weight 242.4 g/mol
CAS No. 13250-88-9
Cat. No. B188787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfide, bis(4-methylbenzyl)-
CAS13250-88-9
Molecular FormulaC16H18S
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C
InChIInChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
InChIKeyKGBYNVUSDGMXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfide, bis(4-methylbenzyl)- (CAS 13250-88-9): A C16H18S Benzyl Thioether for Specialized Organic Synthesis and Material Science


Sulfide, bis(4-methylbenzyl)- (CAS 13250-88-9), also known as di(p-methylbenzyl) sulfide, is a symmetrical benzyl thioether with the molecular formula C16H18S and a molecular weight of 242.38 g/mol . It belongs to the class of organosulfur compounds and is characterized by two 4-methylbenzyl groups attached to a central sulfur atom [1]. This compound is primarily employed as an organic intermediate and a specialty reagent in research and industrial settings, where its specific substitution pattern on the aromatic rings imparts distinct physicochemical properties compared to its unsubstituted or differently substituted analogs .

Why Benzyl Sulfide Analogs Cannot Substitute for Sulfide, bis(4-methylbenzyl)- (CAS 13250-88-9) Without Rigorous Requalification


Generic substitution among benzyl sulfides is not scientifically justifiable due to the profound impact of aromatic ring substitution on key physicochemical properties and, consequently, on performance in specific applications [1]. For instance, the introduction of para-methyl groups in bis(4-methylbenzyl)- sulfide significantly alters its melting point, boiling point, density, and lipophilicity compared to the unsubstituted dibenzyl sulfide . These differences can critically affect solubility in reaction media, crystallization behavior during purification, volatility, and interactions with biological or material targets. Therefore, a simple one-to-one replacement with a more common or less expensive analog without requalification can lead to unexpected outcomes, such as altered reaction kinetics, failed crystallizations, compromised material properties, or invalidated analytical methods. The following evidence quantifies these critical differentiators.

Quantitative Evidence Guide for Procuring Sulfide, bis(4-methylbenzyl)- (CAS 13250-88-9)


Superior Thermal and Crystalline Stability: A 25°C Increase in Melting Point Over Unsubstituted Analog

The melting point of Sulfide, bis(4-methylbenzyl)- (74-76°C) is significantly higher than that of its unsubstituted analog, dibenzyl sulfide (44-50°C) . This quantifiable difference directly impacts its physical state and processability. At ambient laboratory temperatures, the target compound remains a stable solid, whereas dibenzyl sulfide is near its melting point and may exist as a waxy or semi-solid mass, complicating accurate weighing and handling . This higher melting point also indicates stronger intermolecular forces in the crystal lattice, which can be advantageous for applications requiring solid-state stability or for achieving high-purity via recrystallization.

Thermal Stability Crystallization Material Science

Enhanced Lipophilicity: A +0.4 LogP Unit Increase for Improved Partitioning in Non-Polar Systems

The addition of para-methyl groups to the benzyl rings in Sulfide, bis(4-methylbenzyl)- increases its lipophilicity. The calculated partition coefficient (XLogP3-AA) for the target compound is 4.6 [1], which is approximately 0.4 to 0.5 units higher than the reported LogP for dibenzyl sulfide, which ranges from 4.12 to 4.19 . This quantitative difference indicates that the target compound will partition more favorably into non-polar environments, such as organic solvents, lipid bilayers, or hydrophobic polymer matrices. This property can be a decisive factor in applications where enhanced solubility in organic phases or specific interactions with hydrophobic targets are required.

Lipophilicity Partition Coefficient Drug Design

Unique Spectral Fingerprint for Unambiguous Identification and Quality Control

Sulfide, bis(4-methylbenzyl)- possesses a unique and verifiable spectroscopic signature, essential for its unambiguous identification and quality control in research and industrial settings. Its mass spectrum (EI) is available in commercial spectral databases, with a SPLASH identifier of splash10-0a4i-1920000000-86d14116840ee96a84d7 and an exact mass of 242.112921754 u [1]. This high-resolution data provides a definitive 'molecular fingerprint' that distinguishes it from all other isomers and analogs, including dibenzyl sulfide and other substituted benzyl sulfides. This is a critical differentiator for procurement, as it enables the verification of compound identity and purity upon receipt, ensuring that the correct material is being used in sensitive research or manufacturing processes.

Analytical Chemistry Quality Control Spectroscopy

Enhanced Thermal Stability in Polymer Matrices Due to Sulfur Content

The incorporation of Sulfide, bis(4-methylbenzyl)- into polymer matrices has been shown to improve the mechanical strength and thermal resistance of the resulting materials [1]. This effect is attributed to the compound's sulfur content, which can enhance thermal stability. While direct comparative data for this specific compound against other sulfide additives in identical polymer systems is limited, the effect is a class-level characteristic for certain organosulfur compounds used as polymer additives. The presence of the sulfur atom in the benzyl sulfide structure allows for thermal crosslinking or antioxidant activity, which can lead to improved material properties. This differentiates it from sulfur-free benzyl analogs which would not offer this specific thermal enhancement mechanism.

Polymer Chemistry Material Science Thermal Stability

Recommended Application Scenarios for Procuring Sulfide, bis(4-methylbenzyl)- (CAS 13250-88-9) Based on Differential Evidence


Synthesis of Specialty Sulfoxides and Sulfones with High Lipophilicity

Given its enhanced lipophilicity (LogP = 4.6) compared to unsubstituted benzyl sulfides [1], this compound is an ideal starting material for synthesizing sulfoxide and sulfone derivatives intended for applications in non-polar environments. Researchers in medicinal chemistry or agrochemical discovery can leverage this property to design molecules with improved membrane permeability or increased affinity for hydrophobic binding pockets. The quantitative difference in LogP (+0.4 units) can be a decisive factor in a structure-activity relationship (SAR) study.

Development of Thermally Stable Polymer Composites

Material scientists and polymer chemists should consider this compound as a potential additive for enhancing the thermal stability and mechanical strength of polymer matrices [2]. The presence of the central sulfur atom in the benzyl sulfide structure provides a mechanism for thermal crosslinking or antioxidant activity, a property absent in sulfur-free analogs. This makes it a strategic choice for formulating high-performance materials where resistance to thermal degradation is paramount.

Use as a High-Purity, Solid Intermediate in Air-Sensitive Synthesis

Due to its significantly higher melting point (74-76°C) relative to the near-ambient melting point of dibenzyl sulfide (44-50°C) , this compound is easier to handle and weigh accurately as a stable, free-flowing solid at room temperature. This physical characteristic is particularly valuable for chemists performing precise stoichiometric reactions, especially in air- or moisture-sensitive syntheses where the use of a waxy or low-melting solid could introduce errors or contamination.

Quality Control and Method Development Requiring a Unique Analytical Standard

Analytical chemists and quality control laboratories can utilize this compound as a well-characterized reference standard, thanks to its unique and readily available mass spectral fingerprint [3]. The distinct SPLASH identifier provides a definitive means to confirm its identity and differentiate it from other isomers and analogs, ensuring the integrity of analytical methods in pharmaceutical, environmental, or industrial testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfide, bis(4-methylbenzyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.